(R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid is an important compound in pharmaceutical chemistry, particularly as a building block for various biologically active molecules. This compound is characterized by its unique structure, which includes an amino group, a propanoic acid backbone, and a substituted aromatic ring.
This compound can be synthesized through various chemical methods and is often utilized in research settings to explore its potential therapeutic effects. The specific structural features of (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid make it a subject of interest in medicinal chemistry.
(R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid belongs to the class of amino acids and is classified as a non-proteinogenic amino acid due to its unique side chain. Its structure can influence its biological activity, making it relevant in the development of new drugs.
The synthesis of (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid can be achieved through several methods, including:
The synthesis often involves:
(R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid can participate in various chemical reactions, including:
These reactions typically require specific conditions such as heat, catalysts, or particular solvents to drive the reaction towards completion while maintaining the integrity of the chiral center.
The mechanism of action for (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid is primarily related to its interaction with biological targets such as receptors or enzymes.
Studies have shown that similar compounds can modulate neurotransmitter systems or exhibit anti-inflammatory properties, suggesting potential therapeutic applications for (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid.
(R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid has several applications in scientific research:
The (R)-stereochemistry at the β-carbon of 3-amino-3-arylpropanoic acids imposes distinct conformational constraints on molecular structure, profoundly influencing biological recognition and activity. Unlike α-amino acids, β-amino acids form peptide backbones with altered hydrogen-bonding patterns, enabling unique secondary structures such as 12/10-helices and zigzag conformations inaccessible to α-peptides. The (R)-configuration in aryl-substituted derivatives like (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid promotes specific backbone dihedral angles that stabilize turn structures essential for target engagement [3].
Table 1: Comparative Properties of α-Amino Acids vs. β-Amino Acids
Property | α-Amino Acids | β-Amino Acids (e.g., Target Compound) |
---|---|---|
Proteolytic Stability | Low (standard enzyme substrates) | High (resistant to common peptidases) |
Backbone Conformational Flexibility | Moderate (φ/ψ ~ -60°) | Enhanced (multiple stable helical motifs: 12/10/14-helix) |
Chiral Center Location | α-Carbon | β-Carbon |
Representative 3D Structures | α-Helix, β-Sheet | 12/10-Helix, Zigzag, Helical bundles |
The absolute (R)-configuration ensures optimal spatial orientation of the 4-chloro-3-fluorophenyl substituent relative to the zwitterionic backbone. This orientation facilitates critical hydrophobic contacts or dipole interactions with binding pockets inaccessible to the (S)-enantiomer. Studies on analogous β-amino acid pharmacophores demonstrate that enantiomeric pairs can exhibit orders-of-magnitude differences in receptor affinity or enzymatic inhibition. For example, in G-protein coupled receptor (GPCR) agonists, the (R)-enantiomer of certain β-amino acids shows >10-fold higher potency than its (S)-counterpart due to steric complementarity within chiral binding cavities [5]. The rigidity imparted by the β-carbon chirality also reduces entropic penalties upon binding, enhancing ligand efficiency.
The 4-chloro-3-fluorophenyl moiety in (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid exemplifies strategic deployment of halogen atoms to optimize drug-target interactions and physicochemical properties. Halogens serve multifaceted roles:
Steric and Electronic Modulation: Chlorine (van der Waals radius: 1.75 Å) and fluorine (1.47 Å) project distinct steric volumes. Fluorine’s high electronegativity (3.98 Pauling scale) induces strong dipole moments and moderate electron-withdrawing effects, while chlorine offers polarizability for halogen bonding (σ-hole interaction) [7]. The meta-fluorine/para-chlorine substitution pattern creates an orthogonal electronic profile—fluorine withdraws electron density inductively, while chlorine engages in resonance donation at the para-position, fine-tuning aryl ring electrophilicity.
Halogen Bonding: Chlorine’s σ-hole (region of positive electrostatic potential along C-Cl bond axis) acts as a halogen bond donor to carbonyl oxygen or π-systems in proteins. This interaction, with typical energies of 3–5 kcal/mol, rivals hydrogen bonds in directional stability. Crystal structures of halogenated benzimidazoles demonstrate predictable Cl···N contacts (distance ~3.09–3.10 Å) that dictate molecular packing and mimic drug-target interactions [6].
Table 2: Impact of Halogen Substitution on Molecular Properties
Halogen Position | Bond Length (Å) | Key Interactions | Effect on logP/Solubility |
---|---|---|---|
para-Chloro | C-Cl: 1.898(3) | Halogen bonding (Cl···O/N), hydrophobic burial | ↑ logP (~0.7 vs H), ↓ solubility |
meta-Fluoro | C-F: 1.342(3) | Dipole-dipole, C-F···H-C, negative electrostatic potential | ↑ metabolic stability, moderate ↑ logP (~0.15 vs H) |
Combined m-F/p-Cl | - | Orthogonal electronic effects, synergistic halogen bonding | Cumulative ↑ lipophilicity |
The meta-fluorine/para-chlorine arrangement avoids steric clashes in confined binding sites while maximizing interactions with residues at different depths. In kinase inhibitors or GPCR ligands, analogous disubstituted aryl systems exhibit enhanced affinity over monosubstituted derivatives due to complementary interactions with hydrophobic subpockets. Additionally, halogens block oxidative metabolism—fluorine impedes cytochrome P450-mediated hydroxylation at ortho positions, while chlorine sterically shields ipso carbon attack, improving metabolic half-life [1] [7].
The development of halogenated phenylpropanoic acids reflects incremental optimization driven by halogen-specific effects on potency and pharmacokinetics. Key milestones include:
Early NSAIDs: Ibuprofen (α-arylpropionic acid) established the phenylpropanoic acid scaffold as a non-steroidal anti-inflammatory drug (NSAID) pharmacophore. Fluorination at the benzylic position produced fluoro-ibuprofen analogs with 36–45% reduced clearance in human and rat microsomes due to blocked β-oxidation [7]. This validated fluorine as a metabolic shield.
Targeted Therapeutics: TAK-875 (fasiglifam), a para-benzyloxy-substituted phenylpropanoic acid, emerged as a potent GPR40/FFA1 agonist for type 2 diabetes. Despite promising phase II results, hepatotoxicity led to its withdrawal. Subsequent analogs replaced metabolically labile groups with halogens; 2,3-dihydrobenzodioxine derivatives with para-chloro substituents retained FFA1 agonism (EC₅₀: 10–50 nM) while improving microsomal stability [8]. Chlorine’s role here included enhancing hydrophobic contact with Leu183 in FFA1 and reducing oxidative dealkylation.
Chiral Fluorinated Antidiabetics: The evolution culminated in compounds like (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid derivatives, where the β-amino acid core merges chiral topology with halogen effects. The (R)-configuration positions the 4-chloro-3-fluorophenyl group to exploit a hydrophobic subpocket in targets like PPARγ or FFA1. Clinical analogs (e.g., antidiabetic PPARγ agonists) demonstrate that meta-fluoro/para-chloro patterns enhance transactivation potency over monosubstituted analogs by 3–5-fold via simultaneous halogen bonding and lipophilic filling [7] [8].
Table 3: Historical Development of Key Halogenated Phenylpropanoic Acid Therapeutics
Era | Representative Compound | Halogen Pattern | Therapeutic Target | Innovation |
---|---|---|---|---|
1960s–1980s | Ibuprofen | None | Cyclooxygenase | Founding scaffold |
1990s–2000s | Fluoro-Ibuprofen | Benzylic fluorine | Cyclooxygenase | Metabolic stabilization |
2000s–2010s | TAK-875 (Fasiglifam) | para-Chloro (terminal) | FFA1 agonist | GPR40 agonism for insulin secretion |
2010s–Present | FFA1 agonists (e.g., 26k) | para-Cl, ortho-F | FFA1 agonist | Mitigated hepatotoxicity, chiral β-core |
Contemporary | (R)-3-amino-3-(4-Cl-3-F-Ph) | meta-F, para-Cl | Multiple (e.g., PPAR, FFA1) | Conformationally rigid chiral pharmacophore |
The trajectory underscores a paradigm shift: early halogenation focused solely on pharmacokinetics, while modern designs leverage stereospecific halogen placement for target engagement. The 4-chloro-3-fluorophenyl motif in contemporary β-amino acids represents a convergence—chlorine provides deep hydrophobic burial, fluorine tunes electronics and resists metabolism, and the (R)-β-center ensures optimal presentation. This trifecta underpins the scaffold’s versatility in drug discovery pipelines targeting metabolic diseases, CNS disorders, and oncology [2] [7].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3